molecular formula C9H9ClO4S B13101454 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid

2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid

Cat. No.: B13101454
M. Wt: 248.68 g/mol
InChI Key: YOQWYOIWTZOFNT-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid is an organic compound that features a chloro-substituted phenyl ring and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid typically involves the chlorination of a phenylacetic acid derivative followed by the introduction of a methylsulfonyl group. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group. The methylsulfonyl group can be introduced using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid is unique due to the presence of both chloro and methylsulfonyl groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C9H9ClO4S

Molecular Weight

248.68 g/mol

IUPAC Name

2-(3-chloro-4-methylsulfonylphenyl)acetic acid

InChI

InChI=1S/C9H9ClO4S/c1-15(13,14)8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

YOQWYOIWTZOFNT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)CC(=O)O)Cl

Origin of Product

United States

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